molecular formula C12H15NO3 B8159297 1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B8159297
M. Wt: 221.25 g/mol
InChI Key: WUWISFVLORIWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone is a chemical compound characterized by its unique structure, which includes an azetidine ring and a phenyl group with hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of azetidine with 3-hydroxy-4-methoxybenzaldehyde under specific conditions. The reaction can be facilitated by using a suitable catalyst, such as a Lewis acid, and maintaining an appropriate temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antioxidant properties.

  • Medicine: The compound has shown potential in preclinical studies for its anticancer properties, making it a candidate for further drug development.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-(Azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as 1-(Azetidin-1-yl)-2-chloroethanone and 1-(Azetidin-1-yl)-2-bromoethanone. These compounds share the azetidine ring but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of the hydroxy and methoxy groups in this compound contributes to its unique reactivity and biological activity.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-hydroxy-4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-4-3-9(7-10(11)14)8-12(15)13-5-2-6-13/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWISFVLORIWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.